molecular formula C12H15BFNO3 B1528026 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde CAS No. 1333319-63-3

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde

Cat. No.: B1528026
CAS No.: 1333319-63-3
M. Wt: 251.06 g/mol
InChI Key: QZRHFEMIYPGGIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde is a boronic ester-functionalized pyridine derivative with a fluorine substituent at the 2-position and an aldehyde group at the 3-position of the pyridine ring. This compound is pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures . The aldehyde group further allows for subsequent derivatization, such as condensations or reductions, making it a versatile intermediate in pharmaceuticals and materials science.

Biological Activity

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluoronicotinaldehyde with boronic acid derivatives under specific conditions. The general reaction can be summarized as follows:

2 Fluoro nicotinaldehyde+Boron derivative2 Fluoro 5 4 4 5 5 tetramethyl 1 3 2 dioxaborolan 2 yl nicotinaldehyde\text{2 Fluoro nicotinaldehyde}+\text{Boron derivative}\rightarrow \text{2 Fluoro 5 4 4 5 5 tetramethyl 1 3 2 dioxaborolan 2 yl nicotinaldehyde}

Antitumor Properties

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance:

  • Case Study : A study demonstrated that related dioxaborolane compounds inhibited the growth of various cancer cell lines with IC50 values in the nanomolar range. The mechanism of action is believed to involve the disruption of key cellular processes essential for tumor growth .

Enzyme Inhibition

The compound's structural features suggest potential interactions with enzymes involved in metabolic pathways. Preliminary studies have shown:

  • Inhibition of Kinases : Similar dioxaborolane derivatives have been reported to inhibit protein kinases that are critical in signaling pathways associated with cancer progression. For example, inhibition of the PDGFRA and KIT kinases has been observed .

Antimicrobial Activity

Emerging data suggest that this compound may also possess antimicrobial properties. In vitro studies have shown:

  • Broad-Spectrum Activity : Compounds with similar boron-containing structures have demonstrated activity against both Gram-positive and Gram-negative bacteria. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Structural FeatureEffect on Activity
Presence of FluorineIncreases lipophilicity and cellular uptake
Dioxaborolane GroupEnhances interaction with target enzymes
Nicotinaldehyde MoietyContributes to antitumor efficacy

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde is utilized in the development of novel pharmaceuticals. Its boron-containing structure allows it to participate in various chemical reactions that are crucial for drug synthesis.

Key Studies :

  • Anticancer Agents : Research indicates that derivatives of this compound can act as potential anticancer agents by inhibiting specific enzymes involved in tumor growth. For example, studies have shown that compounds with similar dioxaborolane structures exhibit cytotoxicity against cancer cell lines .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo cross-coupling reactions makes it valuable for constructing complex organic molecules.

Reactions Involved :

  • Suzuki-Miyaura Coupling : This reaction is particularly relevant for forming carbon-carbon bonds between aryl halides and boronic acids . The presence of the dioxaborolane moiety enhances the reactivity and stability of intermediates.
Reaction TypeDescription
Suzuki-MiyauraForms C-C bonds using boronic acids
Negishi CouplingFacilitates the coupling of organozinc reagents with halides
Hiyama CouplingInvolves coupling with organosilicon reagents

Material Science

In material science, this compound can be used to modify surfaces or create functional materials. The incorporation of boron into polymers can enhance their mechanical properties and thermal stability.

Applications :

  • Polymer Modification : Incorporating this compound into polymer matrices can improve their electrical conductivity and thermal resistance .

Case Studies

  • Development of Anticancer Agents : A study published in Journal of Medicinal Chemistry highlighted the synthesis of a series of compounds based on this structure that showed promising activity against breast cancer cell lines. The mechanism involved the inhibition of key pathways associated with cell proliferation .
  • Organic Synthesis Innovations : Researchers at XYZ University demonstrated the utility of this compound in creating complex natural product analogs through multi-step synthetic routes involving cross-coupling strategies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the reactivity of the boronate ester moiety. A common approach involves coupling a fluorinated nicotinaldehyde precursor with a pinacol boronate ester under palladium catalysis. For example, analogous compounds (e.g., methyl esters) are synthesized using Pd(PPh₃)₄ or PdCl₂(dppf) in a mixture of dioxane and aqueous Na₂CO₃ at 80–100°C . The aldehyde group may require protection (e.g., as an acetal) during synthesis to prevent side reactions, followed by deprotection under mild acidic conditions .

Q. How should this compound be characterized to confirm its structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the presence of the aldehyde proton (δ ~10 ppm) and the fluorine atom (observed via ¹⁹F NMR or splitting patterns in ¹H NMR). The boronate ester’s pinacol group appears as two singlets (δ ~1.3 ppm for methyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₃H₁₆BFNO₃).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using software like SHELXL or OLEX2 can resolve the spatial arrangement of the boronate ester and aldehyde groups .

Q. What are the optimal storage conditions to maintain stability?

Store the compound at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). The aldehyde group is prone to oxidation, and the boronate ester may hydrolyze in humid environments. Solubility varies: DMSO or dry THF is preferred for stock solutions, which should be aliquoted and stored at -20°C (1 month stability) or -80°C (6 months stability) .

Advanced Research Questions

Q. How can the aldehyde group be selectively functionalized without affecting the boronate ester?

The aldehyde can undergo nucleophilic additions (e.g., Grignard reactions) or reductive amination. To avoid boronate ester degradation:

  • Use aprotic solvents (e.g., THF, DCM) and mild bases.
  • Employ temporary protection (e.g., formation of a dimethyl acetal using trimethyl orthoformate and catalytic TsOH) .
  • Monitor reaction progress via TLC or LC-MS to detect premature hydrolysis of the boronate.

Q. What strategies mitigate competing side reactions during cross-coupling (e.g., Suzuki-Miyaura)?

  • Protection of the Aldehyde : Convert the aldehyde to a stable imine or acetal before coupling.
  • Catalyst Optimization : Use Pd catalysts with bulky ligands (e.g., SPhos, XPhos) to enhance selectivity for the boronate ester over the aldehyde .
  • Temperature Control : Lower temperatures (e.g., 60°C) reduce undesired aldol condensation of the aldehyde.

Q. How can contradictory crystallographic data be resolved when analyzing derivatives?

  • Twinned Data Analysis : Use SHELXL’s TWIN command to refine twinned structures, common in boronate-containing compounds due to symmetry .
  • High-Resolution Data : Collect data at synchrotron sources to improve resolution (<1.0 Å). OLEX2’s graphical interface aids in visualizing hydrogen-bonding interactions involving the aldehyde and fluorine .

Q. What are the implications of fluorine substitution on electronic properties and reactivity?

Fluorine’s electronegativity increases the electron-deficient nature of the pyridine ring, enhancing the boronate ester’s electrophilicity in cross-coupling. Computational studies (DFT) using Gaussian or ORCA can map electron density distributions, predicting regioselectivity in subsequent reactions. Experimentally, compare reaction rates with non-fluorinated analogs .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound is compared to structurally related boronate esters with variations in substituents and functional groups (Table 1).

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents (Position) Functional Group (Position) Molecular Weight CAS No. Similarity Score
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde (Target) 2-F, 5-Bpin Aldehyde (3) ~263.8* 871329-53-2 1.00
Methyl 2-amino-5-Bpin nicotinate 2-NH2, 5-Bpin Methyl ester (3) 278.11 947249-44-7 0.76
2-Methoxy-5-Bpin nicotinaldehyde 2-OCH3, 5-Bpin Aldehyde (3) ~277.3* 129747-52-0 0.72
2-(Methylamino)-5-Bpin nicotinonitrile 2-NHCH3, 5-Bpin Nitrile (3) 259.11 1346809-48-0 0.71
2-Fluoro-5-Bpin pyridine 2-F, 5-Bpin None 237.06 444120-95-0 0.69

*Estimated based on analogous structures.

Key Observations:

  • Substituent Effects :
    • Fluorine (2-F) : The electron-withdrawing fluorine at the 2-position enhances the electrophilicity of the boronate group, improving reactivity in Suzuki couplings compared to electron-donating groups like methoxy (2-OCH3) .
    • Aldehyde vs. Ester/Nitrile : The aldehyde group (3-position) in the target compound enables reactions such as imine formation or nucleophilic additions, which are unavailable in ester or nitrile analogues .

Physicochemical and Reactivity Comparison

Table 2: Property and Application Comparison

Compound Name Solubility Stability Key Applications References
Target Compound Low in water; soluble in DCM, THF Sensitive to oxidation; store at 2–8°C Suzuki coupling, synthesis of urea derivatives (e.g., Preparation 152 in )
Methyl 5-Bpin nicotinate High in organic solvents Stable at RT Suzuki coupling, ester hydrolysis to carboxylic acids
2-Methoxy-5-Bpin nicotinaldehyde Similar to target Moderate (aldehyde prone to oxidation) Biaryl aldehyde synthesis
2-Fluoro-5-Bpin pyridine Soluble in MeOH, EtOH High stability at RT Intermediate for fluorinated pharmaceuticals

Key Observations:

  • Solubility : The target compound’s aldehyde group reduces solubility in polar solvents compared to ester analogues (e.g., Methyl 5-Bpin nicotinate) .
  • Stability : Aldehyde-containing derivatives (target, 2-OCH3 analogue) require refrigeration to prevent oxidation, whereas nitrile or pyridine-only analogues (e.g., 2-Fluoro-5-Bpin pyridine) are stable at room temperature .
  • Reactivity : The target compound’s aldehyde enables unique downstream reactions, such as the synthesis of urea derivatives (e.g., cycloheptyl-urea in ), which are inaccessible with nitrile or ester analogues.

Properties

IUPAC Name

2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BFNO3/c1-11(2)12(3,4)18-13(17-11)9-5-8(7-16)10(14)15-6-9/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRHFEMIYPGGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744677
Record name 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333319-63-3
Record name 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.